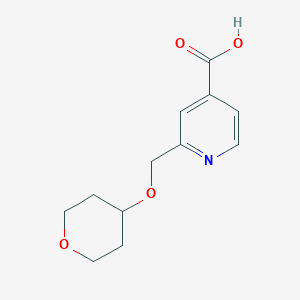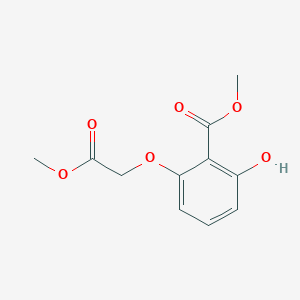
Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate is a chemical compound with the molecular formula C10H10O6. It is a derivative of benzoic acid and is characterized by the presence of hydroxyl, methoxycarbonylmethoxy, and methyl ester functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate typically involves the esterification of 2-hydroxybenzoic acid derivatives. One common method is the reaction of 2-hydroxybenzoic acid with methoxycarbonylmethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Hydrolysis: 2-Hydroxy-6-[methoxycarbonylmethoxy]benzoic acid and methanol.
Reduction: 2-Hydroxy-6-[methoxycarbonylmethoxy]benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxybenzoate:
Ethyl 2-hydroxybenzoate: Similar to methyl 2-hydroxybenzoate but with an ethyl ester group instead of a methyl ester.
Methyl 4-hydroxybenzoate: Differs in the position of the hydroxyl group on the benzene ring.
Uniqueness
Methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate is unique due to the presence of the methoxycarbonylmethoxy group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with simpler benzoic acid derivatives.
Propiedades
Fórmula molecular |
C11H12O6 |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-6-(2-methoxy-2-oxoethoxy)benzoate |
InChI |
InChI=1S/C11H12O6/c1-15-9(13)6-17-8-5-3-4-7(12)10(8)11(14)16-2/h3-5,12H,6H2,1-2H3 |
Clave InChI |
LYCDTWIERBAQMZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC1=CC=CC(=C1C(=O)OC)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
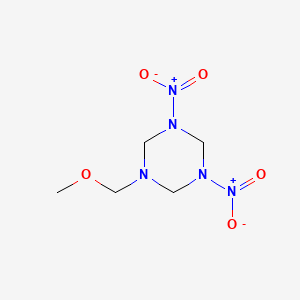
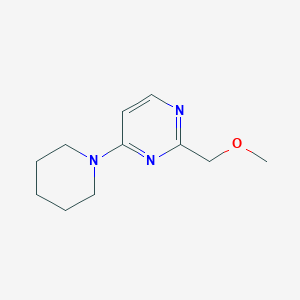



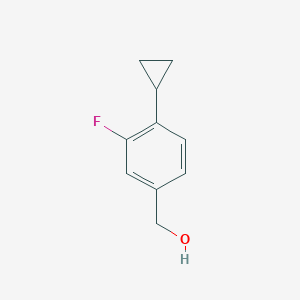
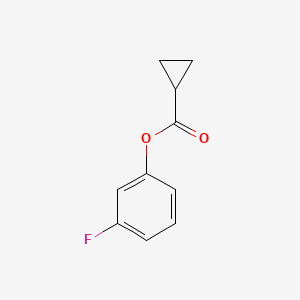
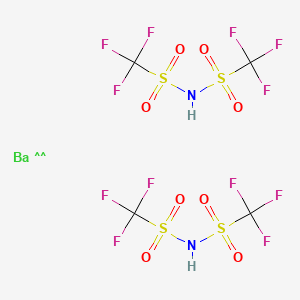
![1-N-(2-hydroxyethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B8381049.png)
![2-Oxo-5-vinyl-[1,3]dioxane-5-carboxylic acid](/img/structure/B8381056.png)
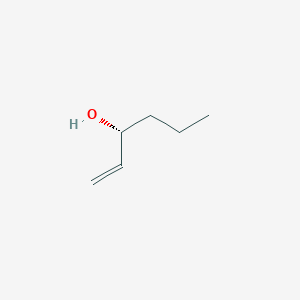
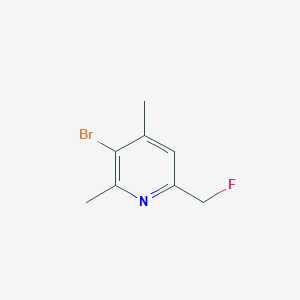
![4-[(cyclohexylamino)methyl]-3,3-diphenyldihydro-2(3H)-furanone](/img/structure/B8381092.png)
